molecular formula C13H15NO B14158070 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- CAS No. 61025-23-8

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)-

Cat. No.: B14158070
CAS No.: 61025-23-8
M. Wt: 201.26 g/mol
InChI Key: IVCSIAZWAKWKDI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is a heterocyclic organic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to form oxazolines, which can then be further modified to introduce the phenylethenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles with different substituents.

    Reduction: Reduction reactions can modify the oxazole ring or the phenylethenyl group.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenylethenyl group.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other oxazole derivatives and contributes to its specific reactivity and biological activities.

Properties

CAS No.

61025-23-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4,4-dimethyl-2-[(E)-2-phenylethenyl]-5H-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+

InChI Key

IVCSIAZWAKWKDI-CMDGGOBGSA-N

Isomeric SMILES

CC1(COC(=N1)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(=N1)C=CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.